2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an imidazo[2,1-b][1,3]thiazole core, and a furan-2-ylmethylacetamide moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Attachment of the furan-2-ylmethylacetamide moiety: This can be accomplished through amidation reactions where the furan-2-ylmethylamine reacts with an acyl chloride derivative of the imidazo[2,1-b][1,3]thiazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Amidation and Esterification: The acetamide moiety can participate in amidation or esterification reactions under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide include other imidazo[2,1-b][1,3]thiazole derivatives with varying substituents. These compounds share a common core structure but differ in their biological activities and chemical properties. For example:
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines.
Imidazo[1,2-a]pyrimidine derivatives: These compounds are known for their applications in medicinal chemistry and material science.
The uniqueness of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(furan-2-yl)methyl]acetamide lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C18H14FN3O2S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23) |
InChI Key |
GOLCYRAKMIVFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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